Regioselective C7-Arylation for Novel Chemical Space
The 4-boronic acid substitution pattern on the indazole core is a critical differentiator for regioselective C7 functionalization. While 3-iodoindazoles are known substrates for C3-arylation [1], the presence of a 4-substituent directs reactivity to the C7 position. A study on 4-substituted NH-free indazoles demonstrated a successful and efficient C7-bromination protocol, followed by a Suzuki-Miyaura reaction with various boronic acids to yield C7-arylated products [2]. This methodology is specifically enabled by 4-substituted indazoles like 5-methyl-1H-indazole-4-boronic acid, allowing access to a regiochemical series that cannot be obtained from other indazole boronic acid isomers.
| Evidence Dimension | Regioselectivity of C-C Bond Formation |
|---|---|
| Target Compound Data | Enables exclusive C7-arylation of 4-substituted-1H-indazoles. |
| Comparator Or Baseline | 3-iodoindazoles and other indazole boronic acid regioisomers. |
| Quantified Difference | Product is a 7-arylindazole rather than a 3-arylindazole or other regioisomer. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling. |
Why This Matters
For medicinal chemists exploring structure-activity relationships (SAR) on the indazole scaffold, this compound provides a direct route to a distinct chemical series (C7-arylated indazoles), which may exhibit different biological activity and physicochemical properties compared to C3-arylated isomers.
- [1] Collot, V. et al. Tetrahedron, 1999, 55(22), 6917-6922. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. View Source
- [2] Boujdi, K. et al. RSC Adv., 2021, 11, 7107-7114. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki-Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. View Source
